2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a pyrazole ring. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and agriculture.
The compound can be synthesized through various methods, with literature indicating its relevance in the development of new pharmaceuticals and agrochemicals. The synthesis often involves the reaction of cyclopropyl derivatives with pyrazole intermediates.
This compound falls under the category of carboxylic acids due to the presence of the carboxylic acid functional group (-COOH). It is also classified as a pyrazole derivative, which is significant in medicinal chemistry for its biological activities.
The synthesis of 2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, pressure, and solvent choice, are crucial for optimizing yields and purity. For example, using polar aprotic solvents can enhance reaction rates and selectivity.
The molecular formula is , with a molecular weight of approximately 168.20 g/mol. The compound features distinct functional groups that contribute to its chemical properties and reactivity.
2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid can undergo several chemical reactions:
Technical details such as reaction conditions (temperature, catalysts) are essential for controlling these transformations effectively.
The mechanism of action for 2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid primarily involves its interaction with biological targets such as enzymes or receptors.
Data from molecular docking studies often provide insights into binding interactions and potential efficacy.
Relevant data from spectroscopic analyses (such as Nuclear Magnetic Resonance and Infrared spectroscopy) confirm these properties and assist in structural elucidation.
2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid has several applications:
The integration of cyclopropane motifs with pyrazole heterocycles represents a significant synthetic challenge due to the strain inherent in the cyclopropane ring and the sensitivity of pyrazole nitrogen reactivity. Modern approaches to constructing the 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid scaffold leverage multi-component reactions (MCRs) and functionalized building blocks. A highly efficient route involves the condensation of pre-formed 3-cyclopropyl-1H-pyrazole with ethyl 2-bromo-3-methylbutanoate, followed by alkaline hydrolysis. This method capitalizes on the nucleophilic displacement of bromide at the α-carbon of the ester, with the pyrazole nitrogen attacking the electrophilic carbon center to form the critical C-N bond. Subsequent saponification yields the target carboxylic acid [3].
Alternative methodologies employ cyclopropanation strategies on pre-assembled pyrazole-bearing alkenes. For instance, the use of diazocyclopropane precursors under transition metal catalysis enables direct cyclopropane ring formation adjacent to the pyrazole nucleus. This approach is exemplified by the synthesis of ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbut-2-enoate followed by stereoselective hydrogenation, though this route suffers from moderate diastereoselectivity (typically ≤75% de) and requires careful optimization of the hydrogenation catalyst to prevent pyrazole ring reduction [7].
Table 1: Comparative Synthetic Approaches to Pyrazole-Cyclopropane Hybrids
Method | Key Starting Materials | Yield (%) | Critical Step Conditions | Limitations |
---|---|---|---|---|
Nucleophilic Displacement | 3-Cyclopropyl-1H-pyrazole; Ethyl 2-bromo-3-methylbutanoate | 65-78 | K₂CO₃, DMF, 80°C, 12h | Requires anhydrous conditions |
Pyrazole Alkylation/Cyclopropanation | Ethyl 2-(1H-pyrazol-1-yl)-3-methylbut-2-enoate; Diazoethane | 42-55 | Rh₂(OAc)₄ (1 mol%), CH₂Cl₂, reflux | Moderate diastereoselectivity |
Multi-Component Reaction | Acetylacetone, Hydrazine, Ethyl 4-bromoacetoacetate | 83-94 | Triethylamine, EtOH, reflux | Complex mixture formation possible |
Recent advances utilize multi-component reactions (MCRs) for convergent assembly. A one-pot protocol combines acetylacetone, hydrazine hydrate, and ethyl 4-bromoacetoacetate under basic conditions (triethylamine, ethanol, reflux) to simultaneously form the pyrazole ring and install the branched alkyl chain. Subsequent cyclopropanation via the Simmon-Smith reagent (Zn-Cu/CH₂I₂) on the acetylacetone-derived alkene yields the cyclopropyl-pyrazole precursor, which is hydrolyzed to the acid. This route achieves impressive yields (83-94%) but requires precise stoichiometric control to minimize by-products [7]. Commercial availability of the compound confirms the feasibility of these synthetic routes at scale [3].
Bioisosteric modifications of the pyrazole and cyclopropane components enable precise tuning of physicochemical properties while maintaining the core pharmacophore. Strategic replacements in 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid synthesis focus on three key areas:
Cyclopropane Bioisosteres: The strained cyclopropyl ring is a metabolic vulnerability site. Trifluoromethyl oxetanes serve as effective steric and electronic mimics while reducing ring strain. Incorporating 3-(trifluoromethyl)oxetan-3-yl in place of cyclopropyl elevates metabolic stability (human microsomal t₁/₂ increase: 2.3-fold) but compromises aqueous solubility due to increased lipophilicity (cLogP +0.8) [6]. Conversely, deuterated cyclopropane (cyclopropane-d₅) at the 3-position of pyrazole attenuates CYP450-mediated oxidation at the cyclopropyl C-H bonds, as demonstrated in deuterated telaprevir analogs showing 13% increased AUC in rats [6].
Acid Functionality Modifications: The carboxylic acid group is susceptible to glucuronidation. Direct bioisosteric replacements include:
Table 2: Bioisosteric Replacements and Their Impact on Compound Properties
Original Group | Bioisostere | Δ cLogP | Metabolic Stability (t₁/₂, min) | Solubility (μM) | Key Applications |
---|---|---|---|---|---|
Cyclopropyl | 3-(Trifluoromethyl)oxetanyl | +0.8 | 42 → 97 | 120 → 58 | Reduce ring strain liability |
Carboxylic Acid | Tetrazole | -0.3 | 28 → 63 | 89 → 215 | Oral bioavailability enhancement |
Carboxylic Acid | Acyl Sulfonamide | -0.7 | 28 → 51 | 89 → 142 | Balanced permeability/solubility |
Methylbutanoic Chain | 3-Methylthiopropionic | -0.9 | 32 → 45 | 104 → 187 | Solubility enhancement |
The intrinsically low aqueous solubility of 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid (experimental PBS solubility: <50 μM) stems from its hydrophobic cyclopropyl and branched alkyl domains. Systematic substituent engineering provides solutions while maintaining structural integrity:
Carboxylic Acid Positioning: Relocating the carboxylic acid from the branched chain terminus to α-position relative to the pyrazole nitrogen enhances hydration capacity. Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate derivatives exhibit 3.2-fold higher solubility than their 3-methylbutanoic counterparts due to reduced steric shielding of the hydrophilic group. However, this compromises metabolic stability (CYP3A4 t₁/₂ decrease: 42 → 28 min) due to increased β-oxidation susceptibility [5].
Heteroatom Incorporation: Introducing polar heteroatoms into the alkyl chain balances hydrophilicity and lipophilicity. Oxygen atoms in ethylene glycol-derived chains (e.g., 2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-(2-hydroxyethoxy)propanoic acid) elevate solubility (PBS: 312 μM) but introduce new metabolic vulnerabilities (alcohol oxidation). Conversely, terminal morpholino groups (e.g., 4-[2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoyl]morpholine) enhance solubility (PBS: 278 μM) yet abolish target engagement due to loss of acidic proton [5].
Table 3: Substituent Effects on Solubility and Stability
Modification | cLogD7.4 | Thermodynamic Solubility (PBS, μM) | Microsomal Stability (t₁/₂, min) | Chemical Stability (pH 7.4) |
---|---|---|---|---|
Parent: 3-Methylbutanoic Acid | 2.8 | 49 ± 6 | 32 ± 4 | >24 h |
α-Acetic Acid Analog | 1.9 | 158 ± 12 | 28 ± 3 | >24 h |
Terminal Morpholinoethyl Ester | 1.2 | 278 ± 25 | 41 ± 5 | 6.2 h (ester hydrolysis) |
3-Hydroxy-3-methylbutanoic Chain | 1.6 | 215 ± 18 | 22 ± 2 | >24 h |
Ethylene Glycol-Linked Carboxylic Acid | 0.9 | 312 ± 30 | 35 ± 4 | >24 h |
Steric Shielding of Acid Group: Incorporating β,β-dimethyl substitution adjacent to the carboxylic acid (3-hydroxy-3-methylbutanoic chain) reduces intramolecular interactions between the acid and pyrazole ring, improving hydration. This elevates solubility to 215 μM while maintaining chemical stability. Crucially, dimethyl substitution also sterically hinders glucuronyltransferase access, reducing glucuronidation rates (CLint: 18 → 9 μL/min/mg) compared to unsubstituted chains [5]. Computational models reveal optimal solubility occurs at cLogD7.4 values of 0.9–1.8, guiding rational design. These modifications demonstrate how strategic steric and electronic adjustments to substituents resolve formulation challenges while preserving the core pharmacophore’s conformational stability.
The cyclopropyl group’s stereochemical configuration significantly influences the spatial orientation of the pyrazole-carboxylic acid pharmacophore. Efficient stereocontrolled cyclopropanation requires precision catalysis:
Transition Metal-Catalyzed Approaches: Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) catalyze cyclopropanation of pyrazole-bearing allylic esters via carbene transfer from diazo compounds. Using ethyl diazoacetate and 1-allyl-3-cyclopropyl-1H-pyrazole, this method achieves 89% trans-diastereoselectivity but suffers from competing O-H insertion byproducts (15-22% yield loss). Chiral dirhodium catalysts like Rh₂(S-DOSP)₄ improve enantioselectivity (up to 92% ee) for the trans-cyclopropane isomer through steric differentiation of prochiral carbene faces. However, catalyst loadings (typically 2-5 mol%) and diazo compound costs limit scalability [9].
Organocatalytic Systems: Quaternary ammonium salt-mediated phase-transfer catalysis (PTC) enables asymmetric cyclopropanation under mild conditions. Chiral bis-ammonium catalysts (e.g., derived from cinchonine) promote the reaction between pyrazole-containing enones and sulfur ylides (Me₃S⁺ I⁻). This approach affords 2-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropanecarboxylates with 85% ee and excellent diastereocontrol (dr >20:1). The aqueous-organic biphasic system facilitates catalyst recovery but achieves lower turnover frequencies (TOF: 8 h⁻¹) than metal catalysts [9].
Table 4: Catalytic Systems for Cyclopropane Ring Formation
Catalyst System | Diazo/Ylide Precursor | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Reaction Scale Feasibility |
---|---|---|---|---|
Rh₂(S-DOSP)₄ (2 mol%) | Ethyl diazoacetate | 12:1 | 92 (trans) | Laboratory scale (≤5 g) |
Ru(II)-Pybox (5 mol%) | Phenyldiazomethane | 8:1 | 87 (cis) | Laboratory scale (≤1 g) |
Chiral Bis-ammonium PTC (10 mol%) | Trimethylsulfoxonium iodide | >20:1 | 85 (trans) | Pilot scale (100 g demonstrated) |
Cu(OTf)₂/(R)-BINAP (7 mol%) | t-Butyl diazoacetate | 6:1 | 78 (trans) | Laboratory scale (≤2 g) |
Lewis Acid Complexes: Copper(I) complexes with chiral bisphosphines (e.g., (R)-BINAP) catalyze cyclopropanation of 1-vinyl-3-cyclopropyl-1H-pyrazoles with diazoacetates. While achieving moderate ee (78%), this system uniquely tolerates the pyrazole nitrogen’s basicity without catalyst poisoning. Magnesium(II)-Schiff base complexes facilitate the Kulinkovich reaction with pyrazole-functionalized esters, directly generating stereodefined cyclopropanols. This route provides orthogonal access to hydroxylated analogs but requires stoichiometric Grignard reagents (cyclopropylmagnesium bromide), increasing complexity [9].
Recent innovations employ cooperative catalysis, combining chiral amines with metal Lewis acids to orchestrate enamine formation and cyclopropanation in a single operation. For example, L-proline-derived catalysts with Cu(OTf)₂ convert 3-(pyrazol-1-yl)aldehydes and diazo compounds into functionalized cyclopropanes with 94% ee. These multicatalytic systems streamline synthesis but demand meticulous optimization of catalyst pairing and loading ratios. Collectively, these catalytic methodologies enable three-dimensional diversification of the cyclopropane ring, critical for structure-activity relationship studies of this hybrid scaffold [1] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0